

A Comparative Performance Analysis of Disperse Orange 30 and Other Azo Dyes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse Orange 30*

Cat. No.: *B079229*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance characteristics of **Disperse Orange 30** against other commercially relevant azo disperse dyes: Disperse Orange 25, Disperse Red 82, and Disperse Blue 79. The following sections present a summary of their performance data, detailed experimental protocols for key evaluation methods, and a visualization of the metabolic pathway of azo dyes.

Performance Comparison

The selection of a disperse dye is critically influenced by its fastness properties, which determine the durability of the coloration under various conditions such as exposure to light, washing, and heat. Dyeing efficiency, often expressed as color yield (K/S value) or dye uptake percentage, is another crucial factor for assessing performance.

Fastness Properties

The fastness of dyed textiles is rated on a scale of 1 to 5 (for washing and sublimation) and 1 to 8 (for light fastness), with higher numbers indicating better fastness. The following table summarizes the key fastness properties of **Disperse Orange 30** and its alternatives on polyester fabric, based on standardized testing protocols.

Dye	C.I. Name	Chemical Class	Light Fastness (ISO 105-B02)	Wash Fastness (ISO 105-C06) (Staining on PES)	Sublimation Fastness (ISO 105-P01) (180°C)
Disperse Orange 30	11119	Monoazo	6-7	4-5	4-5
Disperse Orange 25	11227	Monoazo	5-6	4-5	4
Disperse Red 82	11140	Monoazo	Not Available	Good	Good
Disperse Blue 79	11345	Monoazo	6-7	5	4-5

Dyeing Efficiency

The dyeing efficiency of disperse dyes on polyester is influenced by factors such as the dye's molecular structure, dyeing temperature, and the use of carriers or dispersing agents. The color strength, expressed as K/S values, is a common metric for evaluating dyeing efficiency. While a direct comparative study with identical dyeing conditions was not available in the public domain, the following table provides an overview of reported K/S values for **Disperse Orange 30** and other azo disperse dyes on polyester fabric under high-temperature dyeing conditions. It is important to note that these values can vary significantly based on the specific dyeing process parameters.

Dye	Typical K/S Values (at 1-2% shade)
Disperse Orange 30	~2.4 - 21.8 ^[1]
Other Azo Disperse Dyes	~2.1 - 24.4 ^{[2][3]}

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of disperse dye performance.

High-Temperature Exhaust Dyeing of Polyester

This method is commonly used for dyeing polyester with disperse dyes to achieve good penetration and fastness.

Methodology:

- Preparation: The polyester fabric is scoured and wetted out. A dyebath is prepared with the disperse dye, a dispersing agent, and a pH buffer (typically acetic acid to maintain a pH of 4.5-5.5)[4]. The liquor ratio (the ratio of the weight of the dyebath to the weight of the fabric) is typically set between 10:1 and 15:1[5].
- Dyeing Cycle:
 - The fabric is introduced into the dyebath at approximately 60°C.
 - The temperature is gradually raised to 130°C at a rate of about 2°C per minute to ensure even dye uptake[5].
 - The dyeing is continued at 130°C for 30-60 minutes, depending on the desired depth of shade[5].
- Cooling and Rinsing: The dyebath is then slowly cooled to below 80°C before the fabric is removed. The dyed fabric is thoroughly rinsed with hot and then cold water.
- Reduction Clearing: To remove any unfixed surface dye and improve wash fastness, a reduction clearing process is carried out. This involves treating the fabric in a bath containing sodium hydrosulfite and sodium hydroxide at 60-80°C for 10-20 minutes, followed by rinsing and neutralization[4].
- Drying: The fabric is finally dried.

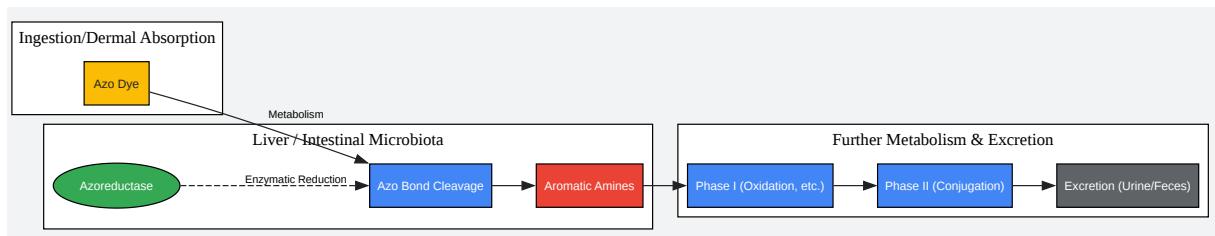
Fastness Testing

Light Fastness (ISO 105-B02):

- Apparatus: A xenon arc lamp weathering apparatus is used as the light source, simulating natural sunlight.
- Procedure: A specimen of the dyed fabric is exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity. The exposure is carried out alongside a set of blue wool standards (rated 1-8) for a specified duration or until a certain level of fading is observed in a standard reference fabric.
- Evaluation: The change in color of the exposed specimen is assessed by comparing it with an unexposed sample of the same fabric using the Grey Scale for assessing change in colour. The degree of fading is rated on a scale of 1 to 8, where a higher number indicates better light fastness.

Wash Fastness (ISO 105-C06):

- Apparatus: A launder-ometer or a similar accelerated laundering machine is used.
- Procedure: A specimen of the dyed fabric is stitched together with a multifiber test fabric. This composite specimen is placed in a stainless-steel container with a specified volume of a standardized detergent solution and stainless-steel balls to simulate mechanical action. The container is then agitated in the launder-ometer at a specified temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).
- Evaluation: After the washing cycle, the specimen is rinsed and dried. The change in color of the original specimen and the degree of staining on the different fibers of the multifiber test fabric are assessed using the Grey Scale for assessing change in colour and the Grey Scale for assessing staining, respectively. The ratings are on a scale of 1 to 5.

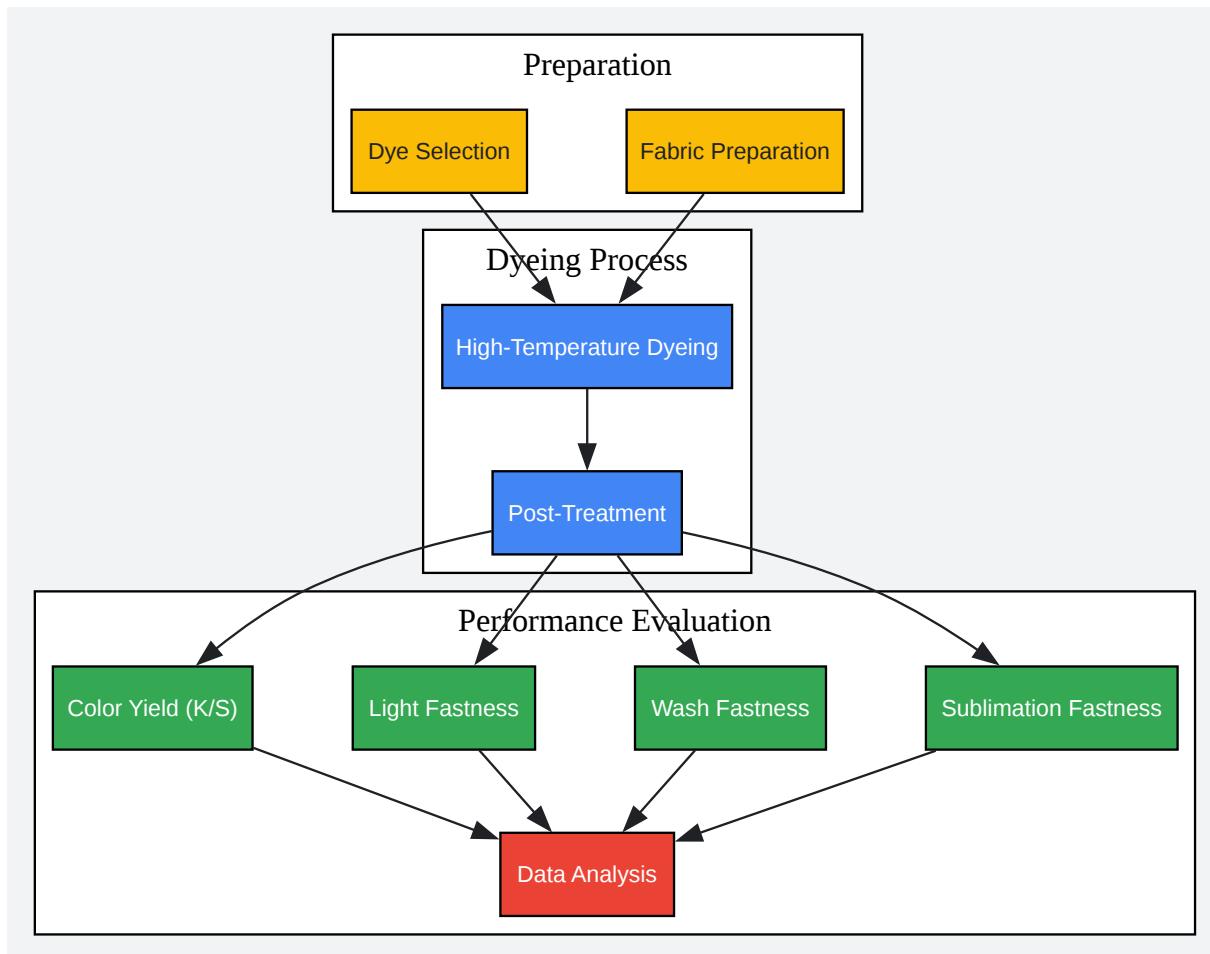

Sublimation Fastness (ISO 105-P01):

- Apparatus: A heat press or a similar device capable of maintaining a constant temperature and pressure is used.
- Procedure: A specimen of the dyed fabric is placed in contact with an undyed white fabric (typically polyester). The composite specimen is subjected to a specific temperature (e.g., 180°C) and pressure for a defined period (e.g., 30 seconds).

- Evaluation: The change in color of the original specimen and the degree of staining on the undyed fabric are assessed using the respective Grey Scales. The ratings are on a scale of 1 to 5.

Metabolic Pathway of Azo Dyes

The toxicity of some azo dyes is linked to their metabolism in the body. The primary metabolic pathway involves the reductive cleavage of the azo bond (-N=N-), which can lead to the formation of potentially harmful aromatic amines.



[Click to download full resolution via product page](#)

Caption: General metabolic pathway of azo dyes in the body.

Experimental Workflow for Performance Evaluation

The following diagram illustrates a typical workflow for the comprehensive performance evaluation of disperse dyes.

[Click to download full resolution via product page](#)

Caption: Workflow for evaluating the performance of disperse dyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]
- 3. Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vichem.vn [vichem.vn]
- To cite this document: BenchChem. [A Comparative Performance Analysis of Disperse Orange 30 and Other Azo Dyes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079229#performance-comparison-of-disperse-orange-30-with-other-azo-dyes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com